Product packaging for 2-(1-Aminoethyl)-4-ethylphenol(Cat. No.:)

2-(1-Aminoethyl)-4-ethylphenol

Cat. No.: B13087731
M. Wt: 165.23 g/mol
InChI Key: GEFIPFRGDZLSOX-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-ethylphenol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B13087731 2-(1-Aminoethyl)-4-ethylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(1-aminoethyl)-4-ethylphenol

InChI

InChI=1S/C10H15NO/c1-3-8-4-5-10(12)9(6-8)7(2)11/h4-7,12H,3,11H2,1-2H3

InChI Key

GEFIPFRGDZLSOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(C)N

Origin of Product

United States

Contextualization Within Phenethylamine and Phenolic Compound Classes

2-(1-Aminoethyl)-4-ethylphenol is structurally classified as both a phenethylamine (B48288) and a phenolic compound. This dual identity is key to understanding its potential chemical behavior and research applications.

The core structure of phenethylamine consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org This fundamental structure is the backbone for a vast class of compounds known as substituted phenethylamines, which are formed by replacing one or more hydrogen atoms on the phenyl ring, sidechain, or amino group with other functional groups. wikipedia.orgwikipedia.org Phenethylamines are notable for their diverse psychoactive properties, with different substitutions leading to a wide range of effects, including stimulant, hallucinogenic, and entactogenic activities. unodc.org Many well-known substances, both endogenous hormones like dopamine (B1211576) and synthetic drugs, belong to this class. wikipedia.org The defining characteristic of a phenethylamine is the presence of a phenyl group connected to an ethan-1-amine moiety. iarc.fr

Simultaneously, this compound is categorized as a phenolic compound due to the presence of a hydroxyl (-OH) group directly attached to its aromatic ring. nih.gov Phenolic compounds are a large and varied group of phytochemicals found extensively in plants. ijhmr.com They are recognized for their antioxidant properties, which are attributed to the reactivity of the phenol (B47542) moiety. nih.gov The class of phenolic compounds is broad, encompassing simple phenolic acids, flavonoids, and complex polyphenols. ijhmr.com Their biological activities, which also include anti-inflammatory and antimicrobial effects, are closely linked to their chemical structure, particularly the number and position of hydroxyl groups. ijhmr.comnih.gov

Synthetic Methodologies for 2 1 Aminoethyl 4 Ethylphenol

Green Chemistry Principles in Aminoethylphenol Synthesis Research

Research into greener synthetic routes for aminoethylphenols and related compounds focuses on several key areas of the twelve principles of green chemistry.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the context of aminoethylphenol synthesis, research has explored:

Heterogeneous Catalysts: Developing solid catalysts that can be easily separated from the reaction mixture and reused. For instance, in the reductive amination step, using a recyclable metal catalyst like Raney nickel or supported palladium can reduce waste compared to stoichiometric reducing agents.

Biocatalysis: Employing enzymes as catalysts offers high selectivity and the ability to operate in aqueous media under mild conditions. For the reductive amination of a ketone precursor, transaminases or amino acid dehydrogenases could be utilized for a more sustainable process. Chemoenzymatic methods, which combine chemical and enzymatic steps, have been developed for the synthesis of chiral amines. mdpi.comacs.org

Alternative Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives.

Water: Performing reactions in water is highly desirable from an environmental perspective. While the solubility of organic reactants can be a challenge, the use of phase-transfer catalysts or surfactant-mediated catalysis can facilitate reactions in aqueous environments.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is another green solvent alternative that is non-toxic, non-flammable, and can be easily removed from the product.

Atom Economy: This principle emphasizes designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Reductive Amination: Direct reductive amination has a higher atom economy than multi-step processes that involve protecting groups or generate significant byproducts.

Catalytic Hydrogenation: Using H2 gas as the reductant in catalytic reductive amination is highly atom-economical, as the only byproduct is water.

Renewable Feedstocks: While the synthesis of 2-(1-Aminoethyl)-4-ethylphenol typically starts from petroleum-derived feedstocks like phenol (B47542) and ethylene, future green chemistry approaches could explore the use of bio-based starting materials. For instance, lignin, a complex polymer found in wood, is a potential source of phenolic compounds.

The following table summarizes the application of green chemistry principles to the proposed synthesis of this compound:

Chemical Transformations and Derivatization Strategies of 2 1 Aminoethyl 4 Ethylphenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, influencing the compound's electronic and solubility characteristics.

Etherification and Esterification Reactions for Molecular Diversification

Etherification and esterification are common strategies to modify the phenolic hydroxyl group, thereby altering the molecule's lipophilicity and steric profile. researchgate.netnih.gov These reactions are fundamental in the synthesis of diverse analogues. nih.gov

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. This can be achieved by reacting the phenol (B47542) with an appropriate alkyl halide in the presence of a base. For instance, carvacrol, a structurally related phenolic compound, has been readily functionalized through etherification reactions. nih.gov This modification can be crucial for developing new derivatives with altered biological activities. nih.gov

Esterification: The phenolic hydroxyl can be converted to an ester by reaction with an acyl chloride or an acid anhydride. ijpsjournal.com Esterification is a widely used technique in prodrug design to mask the polar phenolic group, which can enhance membrane permeability. researchgate.netresearchgate.net For example, the esterification of phenols with various carboxylic acids can yield a library of compounds with varying properties. ijpsjournal.com

Reaction TypeGeneral ReactantsKey TransformationImpact on Properties
EtherificationAlkyl halide, Base-OH to -ORIncreases lipophilicity, alters steric bulk
EsterificationAcyl chloride or Acid anhydride-OH to -O(C=O)RMasks polarity, can create prodrugs

Oxidative Pathways and Mechanisms of Phenolic Compounds

Phenolic compounds are susceptible to oxidation, which can lead to the formation of radicals and subsequently, a variety of products. researchgate.netbrewingforward.com The presence of an electron-donating hydroxyl group makes the aromatic ring susceptible to oxidative processes. brewingforward.com

The oxidation of phenols can proceed through several mechanisms, often initiated by the formation of a phenoxyl radical. researchgate.net These radicals can then undergo coupling reactions or further oxidation. In some cases, oxidation can lead to the formation of quinone-type structures. For instance, the oxidation of some phenolic compounds can be achieved using reagents like potassium permanganate (B83412) or chromium trioxide. The specific products formed depend on the reaction conditions and the substitution pattern of the phenol.

Reactivity of the Aminoethyl Side Chain

The aminoethyl side chain offers another reactive handle for derivatization, allowing for the introduction of a wide range of functionalities.

Amine Functionalization Reactions (e.g., Acylation, Alkylation, Carbamatization)

The primary amine of the aminoethyl group is a nucleophile and can readily participate in various functionalization reactions. uomustansiriyah.edu.iq

Acylation: Reaction with acid chlorides or anhydrides converts the amine to an amide. uomustansiriyah.edu.iquoanbar.edu.iq This transformation is typically straightforward and can be used to introduce a variety of acyl groups. uomustansiriyah.edu.iq

Alkylation: Amines can be alkylated by reaction with alkyl halides. uoanbar.edu.iq However, direct alkylation of primary amines can sometimes be difficult to control and may lead to mixtures of products. uomustansiriyah.edu.iq

Carbamatization: The formation of carbamates is a strategy often employed in prodrug design for phenolic compounds, which can also be applied to the amine functionality to modify its properties. researchgate.netnih.gov

ReactionReagentFunctional Group Formed
AcylationAcid Chloride/AnhydrideAmide
AlkylationAlkyl HalideSecondary/Tertiary Amine
Carbamatizatione.g., ChloroformateCarbamate

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The presence of both a nucleophilic amine and an activated aromatic ring in 2-(1-Aminoethyl)-4-ethylphenol provides the potential for intramolecular cyclization reactions to form novel heterocyclic structures. nih.govresearchgate.net Such reactions are valuable for creating complex molecular scaffolds. nih.gov

For example, oxidative cyclization reactions of similar phenolic compounds can be mediated by hypervalent iodine reagents, leading to the formation of polycyclic compounds. nih.gov Another approach is the aza-Prins cyclization, which involves the intramolecular addition of an alkene to an iminium ion, and can be used to synthesize nitrogen-containing heterocycles. rsc.org The specific heterocyclic system formed would depend on the reaction conditions and any additional reagents used to facilitate the cyclization. The synthesis of various heterocyclic compounds, such as thiazolidinones and triazoles, often starts from precursors with reactive amine and other functional groups. ekb.egresearchgate.net

Rational Design and Synthesis of Analogues and Prodrugs for Research Investigations

The rational design of analogues and prodrugs of this compound is a key strategy in medicinal chemistry research to optimize its properties. nih.govnih.gov

Mechanistic Investigations of Chemical Reactions Involving this compound

Detailed mechanistic investigations specific to this compound are not extensively documented. However, significant research into the reaction mechanism of its core structure, 4-ethylphenol (B45693), with flavoprotein oxidases provides critical insights into its potential biochemical transformations. scispace.comscispace.comnih.gov The enzymatic conversion of 4-alkylphenols by vanillyl-alcohol oxidase (VAO) and 4-ethylphenol methylenehydroxylase (4EPMH) is one of the most thoroughly studied reactions. nih.govresearchgate.net

The catalytic mechanism proceeds through the formation of a key p-quinone methide intermediate. nih.govscispace.com The process can be described in the following steps:

Substrate Deprotonation and Hydride Transfer: The reaction is initiated by the deprotonation of the phenolic hydroxyl group, which facilitates the transfer of a hydride from the benzylic carbon (Cα) of the ethyl group to the N-5 atom of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This reduces the FAD to FADH₂.

Formation of the p-Quinone Methide Intermediate: The hydride transfer results in the formation of a highly electrophilic p-quinone methide intermediate, which remains bound to the reduced enzyme. scispace.comnih.gov During the reaction of VAO with 4-ethylphenol, a transient intermediate with an absorbance maximum at 330 nm has been observed and identified as the p-quinone methide complexed with the reduced enzyme. scispace.comnih.gov

Stereospecific Hydration: The enzyme's active site architecture dictates a stereospecific attack of a water molecule on the Cα of the p-quinone methide. nih.govscispace.com For VAO and 4EPMH, this hydration occurs preferentially from one face, leading to the formation of the (R)-enantiomer of the corresponding alcohol, 1-(4'-hydroxyphenyl)ethanol, in high enantiomeric excess. nih.govscispace.com Studies with site-directed mutants of VAO have shown that specific amino acid residues, such as Asp170, are critically involved in the hydroxylation step. scispace.com

Enzyme Reoxidation: In the final step of the catalytic cycle, the reduced flavin cofactor (FADH₂) is reoxidized by molecular oxygen, producing hydrogen peroxide and regenerating the oxidized enzyme for the next catalytic cycle. researchgate.net

The table below presents key findings from mechanistic studies on the enzymatic oxidation of 4-ethylphenol.

Mechanistic AspectObservation/FindingSignificance
Intermediate A transient species with an absorbance maximum at 330 nm is detected. scispace.comnih.govIdentified as the enzyme-bound p-quinone methide, a key electrophilic intermediate. scispace.comnih.gov
Kinetics The reaction of VAO with 4-ethylphenol is rapid, with the enzyme remaining mostly in the oxidized state during turnover. scispace.comnih.govSuggests that flavin reduction is the rate-determining step, followed by rapid reaction with oxygen. scispace.comnih.gov
Kinetic Isotope Effect A large deuterium (B1214612) KIE (7-10) is observed for the overall catalysis with Cα-deuterated 4-ethylphenol. scispace.comnih.govConfirms that the C-H bond cleavage (hydride transfer) at the benzylic position is the rate-limiting step. scispace.comnih.gov
Stereochemistry The product, 1-(4'-hydroxyphenyl)ethanol, is formed with high enantiomeric excess (94% ee) of the (R)-enantiomer. nih.govscispace.comDemonstrates that the hydration of the planar p-quinone methide intermediate is highly stereospecific, controlled by the enzyme's active site. scispace.com

This enzymatic mechanism represents a well-characterized pathway for the transformation of the 4-ethylphenol scaffold and stands as the primary model for the mechanistic investigation of reactions involving this compound.

Advanced Spectroscopic and Analytical Characterization of 2 1 Aminoethyl 4 Ethylphenol and Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR analyses are fundamental for the initial structural verification of 2-(1-Aminoethyl)-4-ethylphenol. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides complementary information on the number of unique carbon atoms.

For this compound, the expected NMR signals can be predicted by analyzing the spectra of structurally related compounds, such as 4-ethylphenol (B45693) and various aminoethyl-substituted phenols. nih.govresearchgate.net The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group attached to the ring, and the protons of the aminoethyl side chain. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. rsc.org

Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on data from analogous structures and may vary based on solvent and experimental conditions.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ethyl-CH₃~1.2Triplet3H~7.6
Ethyl-CH₂~2.6Quartet2H~7.6
Aminoethyl-CH₃~1.4Doublet3H~6.8
Aminoethyl-CH~4.1Quartet1H~6.8
Aromatic-H (H3, H5, H6)~6.7 - 7.1Multiplets3H-
Phenolic-OHBroad singlet1H-
Amine-NH₂Broad singlet2H-

Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on data from analogous structures and may vary based on solvent and experimental conditions.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl-CH₃~16
Ethyl-CH₂~28
Aminoethyl-CH₃~23
Aminoethyl-CH~55
Aromatic-C (unsubstituted)~115 - 130
Aromatic-C (substituted)~130 - 155

To definitively establish the structure of this compound, two-dimensional (2D) NMR techniques are employed. dokumen.pub These experiments provide data on the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show cross-peaks between the methyl and methylene (B1212753) protons of the ethyl group, and between the methine and methyl protons of the aminoethyl side chain. libretexts.org It would also help in assigning the connectivity between the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org This technique is invaluable for assigning the ¹³C NMR spectrum. For instance, the aromatic proton signals between δ 6.7-7.1 ppm would show correlations to their corresponding aromatic carbon signals in the δ 115-130 ppm range, confirming their assignments.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary (non-protonated) carbons and for confirming the placement of substituents on the aromatic ring. For example, HMBC would show correlations from the ethyl group's methylene protons to the aromatic carbons, confirming its attachment point.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often non-volatile, molecules like this compound. libretexts.orglibretexts.org In ESI-MS, the analyte in solution is sprayed into a fine mist of charged droplets. As the solvent evaporates, charged gas-phase ions are produced with minimal fragmentation. libretexts.org For this compound (molecular formula C₁₀H₁₅NO, molecular weight 165.23 g/mol ), analysis in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 166.12.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. rsc.orgmetabolomexchange.org This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to confirm its molecular formula. The calculated exact mass of the protonated molecule [C₁₀H₁₆NO]⁺ is 166.1226. An experimental HRMS measurement matching this value would provide strong evidence for the assigned chemical formula. rsc.orgresearchgate.net

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. nih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govsigmaaldrich.com

For the [M+H]⁺ ion of this compound (m/z 166.12), several characteristic fragmentation pathways can be predicted based on the fragmentation of similar structures like tyramine (B21549) and other phenethylamines. nist.govnist.gov

Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossDescription of Fragmentation
166.12149.09NH₃ (17.03)Loss of ammonia (B1221849) from the protonated amino group.
166.12121.07C₂H₅N (45.05)Cleavage of the C-C bond adjacent to the phenyl ring, resulting in a tropylium-like ion.
166.1244.05C₈H₉O (121.07)Cleavage of the C-C bond adjacent to the phenyl ring, resulting in a protonated ethylamine (B1201723) fragment.

This detailed fragmentation analysis, combined with NMR data, provides a comprehensive and definitive characterization of the this compound structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. sci-hub.se These two techniques are complementary; IR spectroscopy is most effective for analyzing asymmetric vibrations of polar groups, while Raman spectroscopy excels at detecting symmetric vibrations in nonpolar groups. sci-hub.semdpi.com

For this compound, the IR and Raman spectra would reveal characteristic vibrations corresponding to its key structural features. The phenolic hydroxyl (-OH) group gives rise to a strong, broad absorption band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, due to hydrogen bonding. The N-H stretching vibrations of the primary amine (-NH₂) group are expected to appear as one or two distinct bands in the 3300-3500 cm⁻¹ range. jetir.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups would be observed just below 3000 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) of the spectra is complex but highly characteristic of the molecule as a whole. It contains a multitude of bending and stretching vibrations. Key signals include the C=C stretching of the aromatic ring (approx. 1450-1600 cm⁻¹), C-O stretching of the phenol (B47542) (approx. 1200-1260 cm⁻¹), and C-N stretching (approx. 1020-1250 cm⁻¹). researchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-C backbone of the ethyl substituent. mdpi.com By analyzing the positions, intensities, and shapes of these vibrational bands, researchers can confirm the presence of all expected functional groups and verify the molecular structure. aidic.it

Table 1: Predicted Vibrational Spectroscopy Peaks for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
Phenolic O-HStretching (H-bonded)3200-3600 (broad)IR
Amine N-HStretching3300-3500 (sharp)IR
Aromatic C-HStretching3000-3100IR, Raman
Aliphatic C-HStretching2850-2970IR, Raman
Aromatic C=CStretching1450-1600IR, Raman
Amine N-HBending (Scissoring)1590-1650IR
Phenolic C-OStretching1200-1260IR
Aliphatic C-CStretching800-1200Raman

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is an indispensable tool in chemical analysis for separating, identifying, and quantifying the components of a mixture. For compounds like this compound, liquid and gas chromatography are routinely used to assess purity and isolate specific derivatives.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, thermally sensitive compounds like this compound. torontech.com The technique separates components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. torontech.comnih.gov

For the analysis of phenolic and amine compounds, reversed-phase HPLC is most common. researchgate.net A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using a UV-Vis detector, as the phenol ring possesses a strong chromophore, or a fluorescence detector for enhanced sensitivity, especially in quantitative analysis at low concentrations. researchgate.netperkinelmer.com By comparing the retention time of the main peak to that of a reference standard, the compound's identity can be confirmed. Purity is determined by integrating the area of all peaks in the chromatogram; in a pure sample, the main component's peak should account for >99% of the total area. torontech.com HPLC methods can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable quantitative results. nih.govresearchgate.net

Table 2: Typical HPLC Parameters for Analysis of Phenolic Amines

Parameter Description Example Condition
Column Stationary PhaseReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase EluentGradient or isocratic mixture of Acetonitrile and water (with acid/buffer) nih.gov
Flow Rate Speed of mobile phase1.0 mL/min researchgate.net
Detector Signal DetectionUV-Vis (e.g., at 254 nm) or Fluorescence researchgate.netresearchgate.net
Temperature Column Temperature25-40 °C nih.govresearchgate.net
Injection Volume Sample Amount5-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. go-jsb.nl Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. The presence of active hydrogens in the hydroxyl and amino groups can lead to poor peak shape and thermal degradation in the GC inlet. sigmaaldrich.com

Therefore, derivatization is typically required to analyze such compounds by GC-MS. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common method is silylation, where active hydrogens are replaced with a nonpolar group like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) using reagents such as MTBSTFA. sigmaaldrich.com Once derivatized, the compound can be readily analyzed. The gas chromatograph separates the volatile derivative from other components, and the mass spectrometer fragments the molecule, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. nih.govnih.gov This method is highly sensitive and excellent for detecting and identifying trace-level impurities or related volatile side-products. gcms.cz

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. malvernpanalytical.comisric.org When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the beam, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the precise arrangement of atoms in the crystal lattice can be determined. arxiv.org

For this compound, single-crystal XRD analysis would provide unambiguous proof of its chemical connectivity and stereochemistry. It would also reveal detailed information about its conformation in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, XRD elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal. rsc.org This information includes the crystal system, space group, and unit cell dimensions. While no specific crystal structure for this compound is publicly available, data for the closely related compound 2-amino-4-ethylphenol (B1269030) shows it crystallizes in the monoclinic system, providing a reference for the type of data that would be obtained. nih.gov

Table 3: Representative Crystallographic Data Obtainable from XRD

Parameter Description
Molecular Formula The elemental composition of the molecule in the unit cell.
Formula Weight The molar mass calculated from the molecular formula.
Crystal System The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). nih.gov
Space Group A mathematical description of the symmetry operations in the unit cell. rsc.org
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Volume (V) The volume of the unit cell.
Z The number of molecules per unit cell.
Density (calculated) The calculated density of the crystal.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. chemcollective.orgbrainkart.com

The molecular formula for this compound is C₁₀H₁₅NO. An elemental analysis of a pure sample of this compound should yield experimental mass percentages that closely match the theoretical values calculated from the molecular formula. The procedure typically involves combusting a precisely weighed sample in an excess of oxygen. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, from which the mass percentages of C, H, and N in the original sample are calculated. libretexts.org The percentage of oxygen is usually determined by difference. A close agreement between the experimental and theoretical values provides strong evidence for the compound's proposed molecular formula and is a critical checkpoint for purity. brainkart.comlibretexts.org

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₅NO)

Element Atomic Mass Theoretical Mass %
Carbon (C)12.01172.69%
Hydrogen (H)1.0089.15%
Nitrogen (N)14.0078.48%
Oxygen (O)15.9999.68%
Total 100.00%

Computational and Theoretical Investigations on 2 1 Aminoethyl 4 Ethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into the behavior of electrons within a molecule, which governs its chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(1-Aminoethyl)-4-ethylphenol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which describes the atomic orbitals. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT calculates the total electronic energy of the molecule, which is essential for comparing the stability of different conformations and for calculating other properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability. A higher energy suggests stronger nucleophilicity.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability. A lower energy suggests stronger electrophilicity.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors on the MEPS map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, prone to nucleophilic attack. Green represents neutral or near-zero potential.

For this compound, a MEPS analysis would reveal the electron-rich and electron-poor regions. The oxygen atom of the hydroxyl group and the nitrogen atom of the amino group would likely be depicted in red, indicating their nucleophilic character. The hydrogen atoms of the amino and hydroxyl groups would likely be shown in blue, indicating their electrophilic character. This information is valuable for predicting intermolecular interactions, such as hydrogen bonding, and the sites of chemical reactions.

Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ2 / (2η).

For this compound, the calculation of these descriptors would provide a quantitative understanding of its reactivity profile.

Reactivity Descriptor Formula Significance for this compound
Ionization Potential (I) I ≈ -EHOMO Energy needed to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to deformation of electron cloud.
Electrophilicity Index (ω) ω = χ2 / (2η) Propensity to act as an electrophile.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of a molecule.

Conformational Landscapes and Flexibility Studies

For this compound, MD simulations would be used to explore its conformational landscape. The molecule has several rotatable bonds, including the C-C bond of the ethyl group, the C-C bond of the aminoethyl group, and the C-N bond. Rotation around these bonds can lead to various conformers with different energies and populations.

Solvent Effects on Molecular Conformation and Dynamics

The biological activity of a molecule is intricately linked to its three-dimensional structure. For flexible molecules like this compound, the surrounding solvent plays a crucial role in determining its preferred conformation and dynamic behavior. Computational studies on phenethylamines, a class of compounds to which this compound belongs, have revealed that the solvent medium significantly influences their conformational landscape.

In the absence of a solvent (in vacuo), phenethylamines often favor a folded or gauche conformation. This preference is attributed to a favorable intramolecular interaction between the amino group and the aromatic ring. However, the presence of a solvent, particularly a polar one like water, can alter this preference. The effect of the solvent's dielectric constant on the conformational behavior of phenethylamines has been a subject of computational investigation. It has been shown that while the fundamental energy minima corresponding to trans (extended) and gauche (folded) conformations are generally maintained, the relative populations of these conformers are highly dependent on the solvent's polarity. In highly polar media, the extended conformations can become more populated as the solvent molecules can effectively solvate the polar amino group, thereby reducing the favorability of the intramolecular interaction.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in different solvent environments. These simulations can track the conformational changes of this compound over time, offering insights into the stability of different conformers and the energy barriers for conversion between them. For instance, simulations in an explicit solvent like water would reveal the specific hydrogen bonding interactions between the phenolic hydroxyl and amino groups with water molecules, and how these interactions stabilize or destabilize certain conformations. Conversely, in a non-polar solvent, intramolecular interactions would be more dominant in dictating the molecular shape.

The following table illustrates a hypothetical representation of the relative energies of the gauche and anti (extended) conformers of a phenethylamine (B48288) derivative in different solvent environments, as would be determined by computational chemistry methods.

ConformerDihedral Angle (C-C-N-C)Relative Energy in Vacuum (kcal/mol)Relative Energy in Water (kcal/mol)
Gauche I~60°0.00.5
Gauche II~-60°0.00.5
Anti~180°0.80.0

This table is illustrative and compiled based on general findings for phenethylamine derivatives; specific values for this compound would require dedicated computational studies.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design and discovery. Computational approaches to Structure-Activity Relationship (SAR) modeling provide a framework for rationalizing and predicting the activity of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For phenolic compounds and phenethylamines, QSAR models have been successfully developed to predict various activities, including antioxidant potential and receptor binding affinities.

The first step in a QSAR study is the calculation of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a compound like this compound, relevant descriptors would include:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum chemical descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges.

Hydrophobicity descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for predicting how a molecule will interact with biological membranes.

Once a set of descriptors is calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective molecules.

The following table presents a selection of molecular descriptors that would be relevant in a QSAR study of phenolic compounds.

Descriptor ClassDescriptor NameDescription
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital
Dipole MomentA measure of the molecule's overall polarity
Steric/Topological Molecular WeightThe mass of the molecule
Molar RefractivityA measure of the molecule's volume and polarizability
Hydrophobic LogPThe logarithm of the octanol-water partition coefficient

The principles of drug design can be broadly categorized into ligand-based and structure-based approaches, both of which can be applied in a theoretical context to design novel analogs of this compound.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) have been identified. The fundamental assumption of LBDD is that molecules with similar structures are likely to have similar biological activities. One of the key techniques in LBDD is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active phenethylamines. This model would highlight the essential features for activity, such as the positions of the hydroxyl group, the amino group, and the aromatic ring. This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential drug candidates.

Structure-Based Drug Design (SBDD) , on the other hand, relies on the known 3D structure of the biological target, which is often a protein or a nucleic acid. Aminergic G protein-coupled receptors (GPCRs) are common targets for phenethylamine derivatives. If the structure of the target receptor for this compound is known or can be modeled through homology modeling, SBDD techniques can be employed. Molecular docking is a key SBDD method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking simulations can be used to place this compound into the binding site of its target receptor, providing insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding affinity. This information is invaluable for designing new analogs with improved potency and selectivity. For instance, if a docking study reveals a specific pocket in the receptor's binding site that is not occupied by the ethyl group of this compound, new analogs with larger substituents at this position could be designed to fill this pocket and potentially increase binding affinity.

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